N-Benzyloxetan-3-amine oxalate
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Overview
Description
“N-Benzyloxetan-3-amine oxalate” is a chemical compound with the molecular formula C12H15NO5 . It is a solid substance and its CAS number is 1956341-96-0 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO.C2H2O4/c1-2-4-9 (5-3-1)6-11-10-7-12-8-10;3-1 (4)2 (5)6/h1-5,10-11H,6-8H2; (H,3,4) (H,5,6) . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 253.25 . The compound should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Microwave-assisted Synthesis of Benzoxazoles Derivatives
Benzoxazoles and their derivatives, which could be synthesized from precursors related to N-Benzyloxetan-3-amine oxalate, have shown significant importance in medicinal chemistry and material science. The microwave-assisted synthesis technique, compared to conventional heating, offers efficient and quick research avenues in chemistry by directly coupling microwave energy with the molecules. This method has been utilized for the synthesis of various benzoxazole derivatives due to its effectiveness and utility in producing compounds with a wide range of pharmacological properties and applications in dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).
Degradation of Nitrogen-containing Hazardous Compounds
Advanced oxidation processes have been effective in mineralizing nitrogen-containing compounds, which could be structurally or functionally related to this compound. These processes are crucial for the degradation of resistant amino and azo compounds used across various industries, improving the efficacy of water treatment schemes. The degradation is highly sensitive to parameters like pH, initial concentration, and treatment time, with ozone and Fenton processes being particularly reactive towards these compounds (Bhat & Gogate, 2021).
Transition Metal Oxalates as Energy Storage Materials
Transition metal oxalates, a category that might encompass or relate to the applications of this compound, have been identified as promising energy storage materials. These oxalates offer versatility in roles across various energy storage devices, including lithium-ion batteries and supercapacitors. The exploration of transition metal oxalates for these purposes underscores the potential of oxalate compounds in contributing to more sustainable and greener energy storage solutions (Yeoh, Armer, & Lowe, 2018).
Safety and Hazards
Future Directions
Oxetanes, including N-Benzyloxetan-3-amine oxalate, have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years . Further studies are needed to clarify the underlying mechanisms to help develop more targeted therapies for oxalate nephropathy .
properties
IUPAC Name |
N-benzyloxetan-3-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.C2H2O4/c1-2-4-9(5-3-1)6-11-10-7-12-8-10;3-1(4)2(5)6/h1-5,10-11H,6-8H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVRJNNUVWIRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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